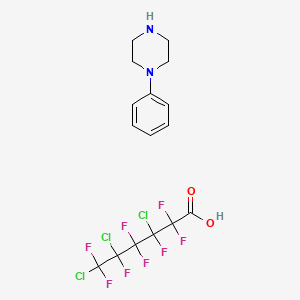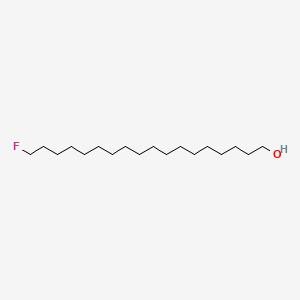
1,1'-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) is an organic compound with the molecular formula C16H15Cl. It is characterized by the presence of a chloroethene group bonded to two 4-methylbenzene groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) typically involves a nucleophilic aromatic substitution reaction. One common method is to react a molecule of benzyl bromide with a chloroethene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of catalytic processes to enhance the reaction efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethene group to an ethane group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethane derivatives.
Substitution: Formation of hydroxyl or amine derivatives.
Scientific Research Applications
1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloroethene group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,1’-(2-Chloroethene-1,1-diyl)bis(4-methoxybenzene): Similar structure but with methoxy groups instead of methyl groups.
1,1’-(2-Chloroethene-1,1-diyl)bis(4-bromobenzene): Similar structure but with bromo groups instead of methyl groups
Uniqueness
1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
5293-66-3 |
|---|---|
Molecular Formula |
C16H15Cl |
Molecular Weight |
242.74 g/mol |
IUPAC Name |
1-[2-chloro-1-(4-methylphenyl)ethenyl]-4-methylbenzene |
InChI |
InChI=1S/C16H15Cl/c1-12-3-7-14(8-4-12)16(11-17)15-9-5-13(2)6-10-15/h3-11H,1-2H3 |
InChI Key |
UMQUCGIRYRNRMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCl)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid](/img/structure/B14747272.png)
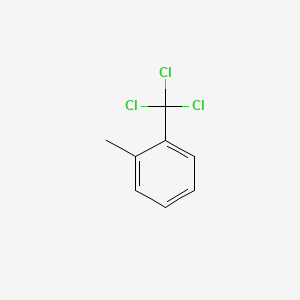
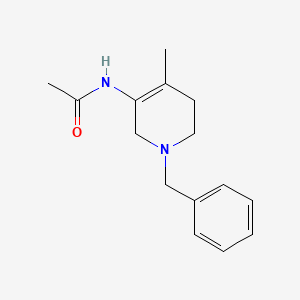
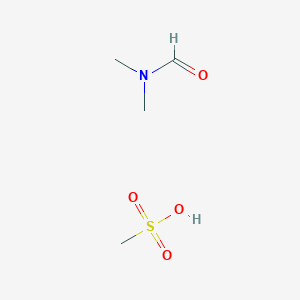

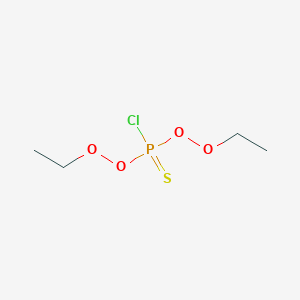

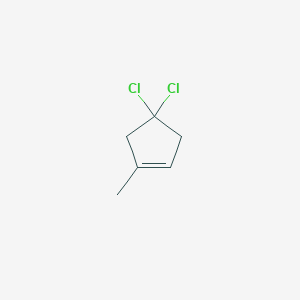
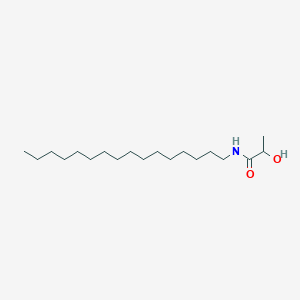

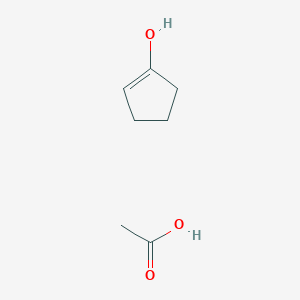
![4,7,9-trimethoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14747334.png)
